Cas no 1261494-14-7 (3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine)

3-(4-(トリフルオロメチル)フェニル)ピリジン-4-アミンは、有機合成中間体として重要な化合物です。トリフルオロメチル基を有する芳香環とピリジンアミン骨格を併せ持つため、医薬品や農薬の開発において高い応用可能性を示します。特に、電子求引性の強いトリフルオロメチル基が分子の極性や代謝安定性に寄与し、生物活性化合物の設計において有利な特性をもたらします。本化合物は高い純度で合成可能であり、創薬研究におけるキーインターメディエートとしての利用が期待されます。

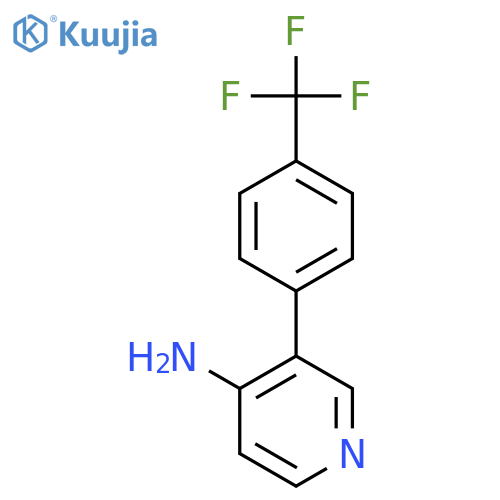

1261494-14-7 structure

商品名:3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine

CAS番号:1261494-14-7

MF:C12H9F3N2

メガワット:238.208472967148

MDL:MFCD18418411

CID:1034142

PubChem ID:64090949

3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine 化学的及び物理的性質

名前と識別子

-

- 3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine

- 3-[4-(trifluoromethyl)phenyl]pyridin-4-amine

- J-510640

- AKOS013408276

- DTXSID50734707

- 1261494-14-7

- 4-Pyridinamine, 3-[4-(trifluoromethyl)phenyl]-

- DB-293612

- YIZOOMZBAMWTCA-UHFFFAOYSA-N

-

- MDL: MFCD18418411

- インチ: InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-8(2-4-9)10-7-17-6-5-11(10)16/h1-7H,(H2,16,17)

- InChIKey: YIZOOMZBAMWTCA-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)C(F)(F)F)C2=CNC=CC2=N

計算された属性

- せいみつぶんしりょう: 238.07178278g/mol

- どういたいしつりょう: 238.07178278g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 38.9Ų

3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM175442-1g |

3-(4-(trifluoromethyl)phenyl)pyridin-4-amine |

1261494-14-7 | 95% | 1g |

$505 | 2022-06-13 | |

| A2B Chem LLC | AA35820-1g |

3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine |

1261494-14-7 | > 95% | 1g |

$3090.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D508050-1g |

3-(4-(TrifluoroMethyl)phenyl)pyridin-4-aMine |

1261494-14-7 | 97% | 1g |

$763 | 2025-02-25 | |

| Alichem | A013007567-1g |

4-Amino-3-(4-(trifluoromethyl)phenyl)pyridine |

1261494-14-7 | 97% | 1g |

$1460.20 | 2023-09-03 | |

| Alichem | A013007567-250mg |

4-Amino-3-(4-(trifluoromethyl)phenyl)pyridine |

1261494-14-7 | 97% | 250mg |

$504.00 | 2023-09-03 | |

| Alichem | A013007567-500mg |

4-Amino-3-(4-(trifluoromethyl)phenyl)pyridine |

1261494-14-7 | 97% | 500mg |

$806.85 | 2023-09-03 | |

| eNovation Chemicals LLC | D508050-1g |

3-(4-(TrifluoroMethyl)phenyl)pyridin-4-aMine |

1261494-14-7 | 97% | 1g |

$763 | 2024-05-24 | |

| A2B Chem LLC | AA35820-250mg |

3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine |

1261494-14-7 | > 95% | 250mg |

$1090.00 | 2024-04-20 | |

| A2B Chem LLC | AA35820-100mg |

3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine |

1261494-14-7 | > 95% | 100mg |

$590.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D508050-1g |

3-(4-(TrifluoroMethyl)phenyl)pyridin-4-aMine |

1261494-14-7 | 97% | 1g |

$763 | 2025-03-01 |

3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

1261494-14-7 (3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine) 関連製品

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 503537-97-1(4-bromooct-1-ene)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量